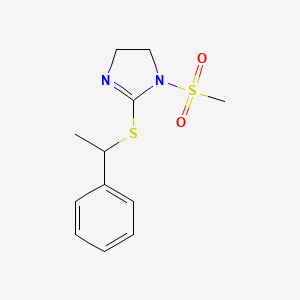

1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole

Overview

Description

Scientific Research Applications

Synthesis and Structural Analysis

The compound 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole, as part of the broader class of sulfonated imidazoles, has seen applications in synthetic chemistry, particularly in the synthesis and crystallographic analysis of alkali and silver salts. These compounds have been studied for their unique crystal structures and reactivity, leading to insights into their potential applications in material science and catalysis. The study of these sulfonated imidazoles reveals complex hydrogen bonding patterns and coordination geometries that could inform the design of new materials with specific properties (Purdy, Gilardi, Luther, & Butcher, 2007).

Antimicrobial Evaluation

Compounds related to this compound have been synthesized and evaluated for their antimicrobial properties. Novel series of related compounds, such as pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups, have demonstrated significant antimicrobial activities. These studies suggest that modifications to the sulfonyl moiety can lead to compounds with enhanced efficacy against bacteria and fungi, providing a foundation for the development of new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Anticancer Activity Evaluation

Research into related sulfonated imidazoles has also extended into the evaluation of their potential anticancer activities. Studies on compounds such as 1-arylsulfonylimidazolidinones have explored their efficacy against various cancer cell lines, highlighting the importance of structural variations in optimizing anticancer properties. These findings contribute to the ongoing search for novel anticancer agents with improved specificity and potency (Kwak et al., 2006).

Chemical Synthesis and Reactions

The broader chemical family to which this compound belongs, including sulfonated imidazoles and related structures, has been utilized in various synthetic applications. For instance, new Julia-type methylenation reagents have been developed for the practical transformation of aldehydes and ketones into corresponding alkenes, showcasing the versatility of these compounds in organic synthesis (Ando, Kobayashi, & Uchida, 2015).

Liquid Crystalline Applications

Studies on long-chain 1-alkyl-3-methylimidazolium salts, which share structural motifs with this compound, have provided insights into their use in forming liquid crystalline phases. These compounds exhibit thermotropic behavior and form lamellar structures, which could have implications for the development of new materials with specific optical and electronic properties (Bradley et al., 2002).

Mechanism of Action

Target of Action

The primary targets of 1-Methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole are the cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the inflammatory process by catalyzing the biotransformation of arachidonic acid in the cell membrane to produce prostaglandins .

Mode of Action

This compound interacts with its targets, COX-1 and COX-2, by inhibiting their activity . This inhibition reduces the production of key pro-inflammatory mediators, prostaglandins .

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the COX enzymes . This results in a decrease in the production of prostaglandins, which are key mediators in the inflammatory process .

Result of Action

The inhibition of COX enzymes by this compound leads to a reduction in the production of prostaglandins . This results in a decrease in inflammation, pain, and fever, which are typically mediated by these compounds .

Properties

IUPAC Name |

1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2S2/c1-10(11-6-4-3-5-7-11)17-12-13-8-9-14(12)18(2,15)16/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKDRJICPRNFOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333056 | |

| Record name | 1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

42.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677404 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

868216-92-6 | |

| Record name | 1-methylsulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Cyclopropylpyrrol-2-yl)methyl]-N-[2-(dimethylamino)-2-methylpropyl]prop-2-enamide](/img/structure/B2956679.png)

![Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylcarbamoyl]benzoate](/img/structure/B2956680.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2956682.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2956684.png)

![3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2956686.png)

![2-bromo-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2956695.png)